Rel-tert-butyl (3R,4S)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate
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Overview
Description
Rel-tert-butyl (3R,4S)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate is a chemical compound with significant interest in various fields of scientific research
Preparation Methods
The synthesis of rel-tert-butyl (3R,4S)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate typically involves several steps. One common synthetic route includes the reaction of tert-butyl (3R,4S)-3-hydroxy-4-methylpyrrolidine-1-carboxylate with isobutyl bromide under basic conditions. The reaction conditions often involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
Rel-tert-butyl (3R,4S)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The isobutyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Rel-tert-butyl (3R,4S)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rel-tert-butyl (3R,4S)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The isobutyl group provides hydrophobic interactions that can affect the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Rel-tert-butyl (3R,4S)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate can be compared with other similar compounds such as:
Rel-tert-butyl (3R,4S)-3-hydroxy-4-methylpyrrolidine-1-carboxylate: This compound has a methyl group instead of an isobutyl group, which affects its chemical and biological properties.
Rel-tert-butyl (3R,4S)-3-fluoro-4-hydroxy-4-methylpyrrolidine-1-carboxylate: The presence of a fluorine atom introduces different electronic and steric effects, influencing its reactivity and interactions.
Rel-tert-butyl (3R,4S)-4-hydroxytetrahydrofuran-3-ylcarbamate: This compound has a different ring structure, which can lead to variations in its chemical behavior and applications.
Properties
Molecular Formula |
C13H25NO3 |
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Molecular Weight |
243.34 g/mol |
IUPAC Name |
tert-butyl (3R,4S)-3-hydroxy-4-(2-methylpropyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO3/c1-9(2)6-10-7-14(8-11(10)15)12(16)17-13(3,4)5/h9-11,15H,6-8H2,1-5H3/t10-,11-/m0/s1 |
InChI Key |
YSHJJLOEKWOTLZ-QWRGUYRKSA-N |
Isomeric SMILES |
CC(C)C[C@H]1CN(C[C@@H]1O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC1CN(CC1O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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